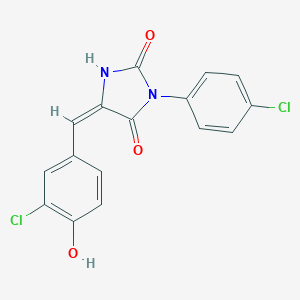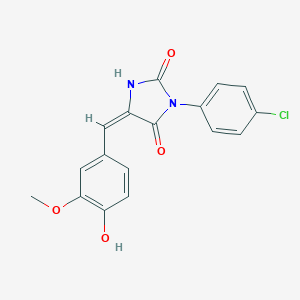![molecular formula C10H11BrClNO2S B305781 N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305781.png)
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as BCA, is a chemical compound that has been extensively studied for its potential use as a drug. BCA has been found to have several biochemical and physiological effects, which make it a promising candidate for various scientific research applications.
作用机制
The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and proliferation. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been found to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has several biochemical and physiological effects, which make it a promising candidate for various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the body. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been found to have neuroprotective effects, which can help protect neurons from damage and degeneration.
实验室实验的优点和局限性
One of the advantages of using N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in high yields and purity. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has also been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. One of the limitations of using N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of research is the development of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide as a potential drug for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide and to optimize its efficacy and safety as a drug. Another area of research is the development of new synthesis methods for N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide that can produce the compound in a more efficient and cost-effective manner. Overall, the study of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has the potential to lead to the development of new drugs and therapies for various diseases and conditions.
合成方法
The synthesis of N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide involves the reaction of 3-bromo-4-chloroaniline with 2-mercaptoacetic acid in the presence of a base. The resulting product is then treated with ethylene oxide to obtain N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide. This synthesis method has been optimized to produce N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide in high yields and purity.
科学研究应用
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been studied extensively for its potential use as a drug for various diseases and conditions. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-(3-bromo-4-chlorophenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
分子式 |
C10H11BrClNO2S |
分子量 |
324.62 g/mol |
IUPAC 名称 |
N-(3-bromo-4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11BrClNO2S/c11-8-5-7(1-2-9(8)12)13-10(15)6-16-4-3-14/h1-2,5,14H,3-4,6H2,(H,13,15) |
InChI 键 |
VTMLDRSWUGCKHW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)CSCCO)Br)Cl |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)CSCCO)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)




![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)